molecular formula C9H8BrF2NO2 B13841098 2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide

2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide

Cat. No.: B13841098
M. Wt: 280.07 g/mol
InChI Key: GSWXFANTCBUHSG-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H8BrF2NO2 and a molecular weight of 280.07 g/mol . This compound is known for its unique structure, which includes bromine, fluorine, and a methoxyphenyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-bromo-2,2-difluoroacetamide with 4-methoxyaniline. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetonitrile. The mixture is refluxed at 80°C for 24 hours, followed by filtration and purification using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2,2-difluoro-N-phenylacetamide
  • N-(2-Bromo-4-methoxyphenyl)acetamide

Uniqueness

2-Bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds. The methoxy group also adds to its distinctiveness by influencing its solubility and reactivity .

Properties

Molecular Formula

C9H8BrF2NO2

Molecular Weight

280.07 g/mol

IUPAC Name

2-bromo-2,2-difluoro-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C9H8BrF2NO2/c1-15-7-4-2-6(3-5-7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

GSWXFANTCBUHSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(F)(F)Br

Origin of Product

United States

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